molecular formula C12H16ClNO B5776524 N-(4-chlorophenyl)-2,2-dimethylbutanamide CAS No. 6170-97-4

N-(4-chlorophenyl)-2,2-dimethylbutanamide

Cat. No. B5776524
CAS RN: 6170-97-4
M. Wt: 225.71 g/mol
InChI Key: IUBXADUGJHNQPT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2-dimethylbutanamide, also known as Clenbuterol, is a synthetic drug that belongs to the class of beta-2 agonists. It is commonly used as a bronchodilator in the treatment of asthma and other respiratory disorders. However, Clenbuterol has also gained popularity in the bodybuilding and weight loss communities due to its ability to promote fat loss and muscle growth. In

Scientific Research Applications

N-(4-chlorophenyl)-2,2-dimethylbutanamide has been extensively studied for its therapeutic potential in the treatment of respiratory disorders. It has been shown to be effective in improving lung function and reducing airway inflammation in patients with asthma and chronic obstructive pulmonary disease (COPD).
In addition, this compound has also been studied for its potential use in the treatment of muscle wasting disorders such as sarcopenia and cachexia. It has been shown to promote muscle growth and improve muscle function in animal models.

Mechanism of Action

N-(4-chlorophenyl)-2,2-dimethylbutanamide works by binding to beta-2 adrenergic receptors in the body. This leads to the activation of the cAMP pathway, which in turn leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to a cascade of downstream effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It promotes the breakdown of stored fat in adipose tissue, which leads to an increase in free fatty acids in the bloodstream. This can lead to increased energy expenditure and weight loss.
In addition, this compound has been shown to increase muscle protein synthesis and reduce muscle protein breakdown. This leads to an increase in muscle mass and improved muscle function.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2,2-dimethylbutanamide has several advantages for use in lab experiments. It is a potent and selective beta-2 agonist, which allows for precise control over the experimental conditions. It is also relatively easy to administer and has a long half-life, which allows for sustained effects.
However, this compound also has some limitations for use in lab experiments. It can be difficult to obtain in large quantities, and its use is regulated in many countries. In addition, this compound has been shown to have some off-target effects, which can complicate interpretation of the results.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-2,2-dimethylbutanamide. One area of interest is its potential use in the treatment of muscle wasting disorders. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects.
Another area of interest is the development of novel beta-2 agonists with improved selectivity and efficacy. This could lead to the development of more effective treatments for respiratory disorders and muscle wasting disorders.
Conclusion:
In conclusion, this compound is a synthetic drug with potential therapeutic applications in the treatment of respiratory disorders and muscle wasting disorders. Its mechanism of action involves the activation of the cAMP pathway, leading to downstream effects on protein synthesis and fat metabolism. While this compound has several advantages for use in lab experiments, its use is regulated in many countries and it has some off-target effects. Future research is needed to further explore its therapeutic potential and develop novel beta-2 agonists with improved selectivity and efficacy.

Synthesis Methods

N-(4-chlorophenyl)-2,2-dimethylbutanamide is synthesized through a multistep process starting from 4-chloroacetophenone. The synthesis involves several chemical reactions such as condensation, reduction, and alkylation. The final product is a white crystalline powder with a molecular weight of 277.19 g/mol.

properties

IUPAC Name

N-(4-chlorophenyl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBXADUGJHNQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357075
Record name N-(4-chlorophenyl)-2,2-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6170-97-4
Record name N-(4-chlorophenyl)-2,2-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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